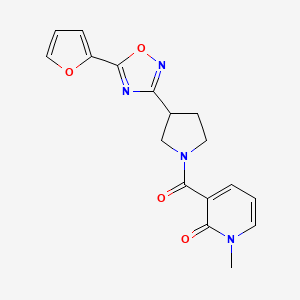

3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-20-7-2-4-12(16(20)22)17(23)21-8-6-11(10-21)14-18-15(25-19-14)13-5-3-9-24-13/h2-5,7,9,11H,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUSPKSBCPSXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can involve multiple steps, each requiring specific reagents and conditions:

Synthesis of 1,2,4-Oxadiazole Ring: : This can be achieved by cyclization of appropriate hydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions, using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Coupling Reactions: : The coupling of the furan ring, oxadiazole ring, and pyrrolidine ring can be achieved using carbodiimide-mediated coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of N-hydroxysuccinimide (NHS).

Industrial Production Methods

Large-scale production would involve optimization of these steps for high yield and purity, possibly including:

Flow Chemistry: : Continuous flow reactors can enhance reaction efficiency and safety.

Automated Synthesis: : Robotics and automation can streamline the multi-step synthesis, reducing human error and increasing throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation at various positions, particularly on the furan and pyrrolidine rings.

Reduction: : The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.

Common Reagents and Conditions

Oxidation: : Agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation Products: : Formation of ketones and carboxylic acids from furan and pyrrolidine rings.

Reduction Products: : Derivatives with modified oxadiazole ring structures.

Substitution Products: : Halogenated and other substituted derivatives on the furan and pyridine rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including those containing pyrrolidine and furan moieties, exhibit significant antimicrobial properties. The incorporation of the 1,2,4-oxadiazole ring has been associated with enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Studies have shown that compounds with similar structures can achieve minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Antitumor Properties

Compounds featuring the oxadiazole structure have also been investigated for their antitumor activities. They demonstrate the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some furan-containing oxadiazoles have shown promising results in vitro against different cancer cell lines .

Neuroprotective Effects

Recent studies suggest that certain derivatives of this compound may possess neuroprotective properties. The presence of the pyrrolidine moiety is thought to contribute to these effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Materials Science

Polymer Chemistry

The unique chemical structure of 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that adding such compounds to polymers can improve their resistance to degradation under thermal stress .

Nanomaterials Development

This compound has potential applications in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle formation could lead to advancements in drug delivery systems and targeted therapies .

Agricultural Chemistry

Pesticidal Activity

Compounds similar to this compound have been evaluated for their pesticidal properties. Preliminary studies indicate that they may effectively control various agricultural pests while being less harmful to beneficial insects .

Case Studies

Wirkmechanismus

The compound's effects are mediated through interaction with specific molecular targets, which may include:

Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction.

Signal Pathways: : Modulation of intracellular signaling pathways, influencing cellular responses.

DNA Interactions: : Potential intercalation with DNA, affecting gene expression and replication processes.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural analogs include derivatives with oxadiazole-pyrrolidine cores but differing substituents. Key examples from the literature () are:

Key Differences :

- Oxadiazole Substituent : The target compound’s furan-2-yl group contrasts with the pyridyl groups in 1a/1b. Furan’s electron-rich nature may alter binding interactions compared to pyridyl’s hydrogen-bonding capability.

- Pyrrolidine Linkage: The target compound’s carbonyl linkage to methylpyridinone replaces the phenylethyl ether groups in 1a/1b, likely improving aqueous solubility.

- Terminal Group: Methylpyridinone introduces a lactam ring, enhancing polarity versus the lipophilic phenylethyl moiety in 1a/1b.

Computational and Crystallographic Analysis

Crystallographic data for 1a/1b, resolved using SHELX and visualized via ORTEP , reveal planar oxadiazole rings and puckered pyrrolidine conformations. The target compound’s structure would likely show similar planarity but distinct torsion angles due to the carbonyl linker.

Biologische Aktivität

The compound 3-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one represents a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Furan Ring : Known for its role in various biological processes.

- Oxadiazole Moiety : Often associated with antimicrobial and anticancer activities.

- Pyrrolidine and Pyridine Rings : These nitrogen-containing heterocycles are prevalent in many bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and furan rings have shown efficacy against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study : A related compound demonstrated IC50 values of less than 20 µM against colon carcinoma cells, suggesting that the presence of the furan and oxadiazole moieties enhances anticancer activity .

Antimicrobial Activity

Compounds featuring furan and oxadiazole groups have been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Research Findings : A study highlighted that similar oxadiazole derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Evidence : In vitro assays demonstrated that oxadiazole-containing compounds could significantly reduce the production of TNF-alpha in macrophages .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Binding : It could interact with receptors that modulate inflammatory responses or cellular signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Compound A | Furan + Oxadiazole | Anticancer | <20 µM |

| Compound B | Pyridine + Oxadiazole | Antimicrobial | 8–32 µg/mL |

| Compound C | Furan + Pyrrolidine | Anti-inflammatory | N/A |

Q & A

Q. Critical Considerations :

- Monitor reaction pH to avoid premature decomposition of intermediates.

- Optimize stoichiometry (e.g., 1:1.2 ratio of nitrile to hydroxylamine) to maximize yield (~60–70%) .

Basic: Which spectroscopic and computational methods are essential for structural confirmation?

Answer:

A combination of techniques is required:

| Method | Application | Example Parameters |

|---|---|---|

| NMR | Assign pyrrolidine, oxadiazole, and pyridinone protons | ¹H NMR (DMSO-d₆, 500 MHz): δ 8.2–8.5 (pyridinone H), 6.5–7.2 (furan H) |

| X-ray Crystallography | Resolve bond lengths/angles in the oxadiazole ring | C–N bond: ~1.30 Å; N–O bond: ~1.40 Å |

| HRMS | Confirm molecular weight (C₁₇H₁₆N₄O₄) | [M+H]⁺: m/z 357.1194 (calculated) |

Data Cross-Validation : Compare experimental results with DFT-optimized structures (e.g., Gaussian 09, B3LYP/6-31G* basis set) to resolve ambiguities .

Advanced: How can reaction yields be optimized during the coupling of the pyridinone moiety?

Answer:

Optimization involves:

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings; CuI in DMF at 100°C increases yield by 15–20% compared to Pd .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyridinone oxygen .

- Temperature Control : Maintain 80–90°C to prevent side reactions (e.g., furan ring decomposition) .

Q. Example Protocol :

React 1-methylpyridin-2-one with pyrrolidine-carbonyl chloride in DMF.

Add K₂CO₃ (2 eq) and stir at 85°C for 12 hours.

Yield: 68% after recrystallization (ethanol/water) .

Advanced: How should researchers address contradictory bioactivity data in different assay systems?

Answer:

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

- Dose-Response Repetition : Test across multiple concentrations (e.g., 1–100 μM) in both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .

- Solubility Adjustments : Use co-solvents (e.g., 0.1% DMSO) to ensure compound stability in aqueous buffers .

- Metabolite Profiling : LC-MS/MS analysis to identify degradation products interfering with activity .

Case Study : A 10-fold difference in IC₅₀ values between HEK293 and HeLa cells was traced to differential membrane permeability, resolved by using PEG-400 as a solubilizing agent .

Advanced: What approaches are used to study structure-activity relationships (SAR) for this compound?

Answer:

SAR studies focus on modifying key substituents:

| Modification Site | Biological Impact | Method |

|---|---|---|

| Furan-2-yl | Replace with thiophene to enhance lipophilicity | Suzuki coupling |

| Pyrrolidine | Introduce methyl groups to alter conformation | Reductive amination |

| Pyridinone | Fluorinate the ring to improve metabolic stability | Electrophilic fluorination |

Q. Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinases) .

- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties of analogues .

Basic: What safety precautions are required when handling this compound in vitro?

Answer:

While toxicity data is limited, general protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., furan derivatives) .

- Waste Disposal : Neutralize acidic byproducts with 10% NaHCO₃ before disposal .

Note : Conduct preliminary cytotoxicity assays (e.g., MTT on HepG2 cells) to establish safe working concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.